Cas no 221524-72-7 (5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione)

5-(Hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a triazole ring with a hydroxymethyl substituent and a thione functional group. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The hydroxymethyl group enhances solubility and provides a handle for further derivatization, while the thione moiety offers potential for coordination chemistry and metal-binding applications. Its stability under mild conditions and compatibility with diverse reaction environments make it a versatile intermediate. The compound is particularly useful in the development of biologically active molecules, including antimicrobial and antiviral agents, due to its ability to modulate electronic and steric properties in target structures.
5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione structure
221524-72-7 structure
Product Name:5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione
CAS No:221524-72-7
MF:C3H5N3OS
MW:131.156298398972
CID:2836374
PubChem ID:3529621
Update Time:2025-05-21

5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione Chemical and Physical Properties

Names and Identifiers

    • 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione
    • EN300-140262
    • D76898
    • CS-0109681
    • AC1MS6VX
    • AKOS026741332
    • SCHEMBL3302769
    • 5-(Hydroxymethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
    • 221524-72-7
    • 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(hydroxymethyl)-
    • SCHEMBL11298065
    • AS-82033
    • 5-(Hydroxymethyl)-1H-1,2,4-triazole-3(2H)-thione
    • DTXSID40393362
    • WIA52472
    • Inchi: 1S/C3H5N3OS/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8)
    • InChI Key: ASXVOJVUCSBDTC-UHFFFAOYSA-N
    • SMILES: S=C1N=C(CO)NN1

Computed Properties

  • Exact Mass: 131.01533297g/mol
  • Monoisotopic Mass: 131.01533297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 88.7Ų

5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione Pricemore >>

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Additional information on 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione

5-(Hydroxymethyl)-2,3-Dihydro-1H-1,2,4-Triazole-3-Thione: A Comprehensive Overview

The compound 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione, identified by the CAS number 221524-72-7, is a heterocyclic sulfur-containing compound with a unique structure and versatile applications in various fields of chemistry and materials science. This compound has garnered significant attention due to its potential in drug development, catalysis, and advanced materials synthesis.

The molecular structure of 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione consists of a triazole ring fused with a thione group and a hydroxymethyl substituent. This combination of functional groups imparts the compound with unique chemical reactivity and physical properties. Recent studies have explored its role as a building block in organic synthesis, particularly in the construction of bioactive molecules and functional materials.

One of the most promising applications of this compound lies in its use as a precursor for the synthesis of various bioactive agents. Researchers have demonstrated that the hydroxymethyl group can be easily modified to introduce additional functionality, making it an ideal candidate for drug design. For instance, derivatives of this compound have shown potential in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

In the field of catalysis, 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione has been investigated as a ligand for transition metal catalysts. Its sulfur-containing thione group provides strong coordinating abilities, which are essential for stabilizing metal centers in catalytic systems. Recent studies have highlighted its effectiveness in promoting various organic transformations, including cross-coupling reactions and enantioselective syntheses.

Beyond its chemical applications, this compound has also found relevance in materials science. Its ability to form stable coordination networks with metal ions has led to its use in the development of novel porous materials and metal-organic frameworks (MOFs). These materials exhibit exceptional surface areas and selectivity for gas adsorption and separation processes.

The synthesis of 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available starting materials such as hydrazine derivatives and carbonyl compounds. Recent advancements in synthetic methodologies have focused on improving the efficiency and scalability of these reactions to meet the growing demand for this compound.

In terms of characterization techniques, modern analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to study the molecular structure and properties of this compound. These studies have provided valuable insights into its electronic structure and intermolecular interactions.

Looking ahead, the continued exploration of 5-(hydroxymethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione's properties is expected to unlock new opportunities across diverse scientific disciplines. Its role as a versatile building block in organic synthesis positions it as a key compound for future innovations in drug discovery and advanced materials development.

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